molecular formula C29H32F3NO5 B1455041 tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 1296716-89-6

tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No. B1455041
M. Wt: 531.6 g/mol
InChI Key: OZSCRBFTKDDSDN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to construct it from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

This involves looking at the 3D structure of the molecule, including bond lengths and angles, as well as any stereochemistry. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule will largely determine its reactivity.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability under various conditions. These properties can often be predicted based on the structure of the compound.


Scientific Research Applications

Reaction and Synthesis Applications

  • Functionalized Ethanamides Production : A study by Yavari, Zare, and Mohtat (2007) explored the reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol. This process yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides in good yields, highlighting a synthetic route that could be analogous to the use of tert-butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate in complex organic synthesis Journal of Chemical Research.

  • Chiral Side Chain Synthesis for Statins : Choi Hyeong-Wook and Hyunik Shin (2008) reported an efficient synthesis of a compound closely related to the query, which is used as a chiral side chain in statins. This demonstrates the compound's potential in the synthesis of medically relevant molecules Synlett.

  • Cyclic Carbonates from Amino Acids : Sanda, Kamatani, and Endo (2001) investigated the synthesis and ring-opening polymerization of cyclic carbonates derived from amino acids. While not directly related, the methodologies could apply to the synthesis and polymerization behavior of compounds with similar structural features, indicating a potential application in polymer science Macromolecules.

  • Molecularly Uniform Model Oligomers for Polyurethanes : Research by Festel, Fischer, and Eisenbach (1997) on the stepwise synthesis of molecularly uniform oligourethanes highlights the importance of protective groups in the synthesis of complex organic molecules. This research could inform similar applications in the synthesis of compounds like the one Macromolecular Chemistry and Physics.

  • Atorvastatin Side Chain Synthesis : An improved synthesis for a key intermediate of Atorvastatin by Xiong, Li, Chen, Wenxue, and Chen (2014) demonstrates the relevance of such compounds in pharmaceutical synthesis, suggesting potential applications in the development of cholesterol-lowering drugs Tetrahedron-asymmetry.

Safety And Hazards

This involves looking at any potential risks associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to improve its properties.


properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-5-[6-phenylmethoxy-5-(trifluoromethyl)naphthalen-2-yl]-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3NO5/c1-26(2,3)38-25(34)33-28(17-36-27(4,5)37-18-28)21-12-13-22-20(15-21)11-14-23(24(22)29(30,31)32)35-16-19-9-7-6-8-10-19/h6-15H,16-18H2,1-5H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSCRBFTKDDSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743359
Record name tert-Butyl {5-[6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

CAS RN

1296716-89-6
Record name tert-Butyl {5-[6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl]-2,2-dimethyl-1,3-dioxan-5-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 2
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 4
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 5
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 6
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

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